molecular formula C21H18F3N2O5- B12362369 L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate

Cat. No.: B12362369
M. Wt: 435.4 g/mol
InChI Key: TWTCFDQXNADDLQ-NTISSMGPSA-M
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Description

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is a biochemical reagent widely used in scientific research. It is known for its fluorescence properties, making it valuable in various biochemical assays. The compound has a molecular weight of 436.38 and the chemical formula C21H19F3N2O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt involves the coupling of L-Phenylalanine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it useful in various assays and imaging techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is unique due to its specific combination of L-Phenylalanine and 7-amido-4-methylcoumarin, which provides distinct fluorescence properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C21H18F3N2O5-

Molecular Weight

435.4 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetate

InChI

InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1

InChI Key

TWTCFDQXNADDLQ-NTISSMGPSA-M

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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